molecular formula C13H16N2O2 B13090303 tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate

tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate

Cat. No.: B13090303
M. Wt: 232.28 g/mol
InChI Key: OXXLSVLBCAEADR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate is a high-value chemical building block specifically designed for research and development in medicinal chemistry and drug discovery. Compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold are of significant scientific interest due to their growing biological applications and presence in pharmacologically active molecules . This specific ester, featuring a tert-butyloxycarbonyl group, is a versatile advanced intermediate. Its structure makes it suitable for further functionalization, particularly through cross-coupling reactions at available positions on the pyrrolopyridine core, as seen in closely related iodinated analogues . The pyrrolo[3,2-c]pyridine heterocyclic system is a key structural motif in the development of novel therapeutic agents. Research into similar frameworks has shown potential for targeting central nervous system pathologies, with some pyrrolopyridine-based compounds being investigated as imaging agents for neurofibrillary tangles in neurodegenerative diseases such as Alzheimer's . The tert-butyl ester group in this compound enhances its utility by offering improved solubility in organic solvents and serving as a protected precursor to the corresponding acetic acid, which can be readily deprotected for further coupling reactions. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)7-10-6-9-8-14-5-4-11(9)15-10/h4-6,8,15H,7H2,1-3H3

InChI Key

OXXLSVLBCAEADR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=C(N1)C=CN=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate typically involves the following steps:

  • Starting Material Selection : The process begins with commercially available precursors such as 1H-pyrrolo[3,2-c]pyridine and tert-butyl dicarbonate.
  • Functional Group Protection : Boc-protection (tert-butoxycarbonyl) is used to stabilize reactive sites during subsequent reactions.
  • Coupling Reactions : Palladium-mediated coupling or microwave-assisted synthesis may be employed to attach functional groups efficiently.
  • Purification : Chromatographic techniques are used to isolate the target compound.

Step-by-Step Synthesis

Step A: Boc Protection

In this step, the pyrrolopyridine core is protected using tert-butyl dicarbonate (Boc) under mild conditions.

Reaction Conditions Details
Reagents Pyrrolopyridine, Boc-anhydride, DMAP (N,N-dimethylaminopyridine) or triethylamine
Solvent Acetonitrile or dichloromethane
Temperature Ambient (20–25°C)
Time 12–18 hours
Yield Up to 98%

Example:

  • To a stirred solution of pyrrolopyridine (24 g, 203 mmol) and triethylamine (62 g, 609 mmol) in dichloromethane (200 mL), Boc-anhydride (48.8 g, 223 mmol) was added in portions at room temperature under an inert atmosphere. The reaction mixture was stirred for 12 hours, followed by purification via silica gel chromatography, yielding a light yellow oil (98% yield).

Step B: Coupling Reaction

The protected pyrrolopyridine undergoes coupling with tert-butyl acetate under optimized conditions.

Reaction Conditions Details
Reagents Protected pyrrolopyridine, tert-butyl acetate, palladium catalyst
Solvent Glycol monomethyl ether or acetic acid
Temperature Elevated (70°C)
Pressure Hydrogen gas at 1500 Torr
Time 24 hours
Yield Up to 100%

Example:

  • A solution of tert-butyl pyrrolopyridine carboxylate (2.55 g) in glycol monomethyl ether and acetic acid was treated with Pd(OH)₂/C catalyst under hydrogen pressure at 70°C for 24 hours. The product was purified via silica gel chromatography to obtain viscous liquid with a quantitative yield.

Optimization Techniques

Several advanced methods have been explored to enhance efficiency:

Below is a summary of key experimental data:

Step Reagents & Conditions Yield (%) Notes
A Pyrrolopyridine + Boc-anhydride + DMAP 98 Mild conditions; ambient temp.
B Protected pyrrolopyridine + Pd catalyst 100 High pressure; elevated temp.

Challenges and Considerations

  • Reaction Selectivity : Ensuring regioselective protection and coupling requires precise control over reaction parameters.
  • Purity Levels : Chromatographic purification is essential for removing impurities.
  • Scalability : Optimized methods are necessary for large-scale synthesis without compromising yield or purity.

Chemical Reactions Analysis

tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolopyridine core.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrolopyridine core, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit promising antitumor properties. tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate has been explored for its potential in inhibiting cancer cell proliferation. For instance, studies have shown that compounds with similar structures can modulate signaling pathways involved in tumor growth and metastasis, suggesting a similar potential for this compound.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of pyrrolopyridine derivatives that demonstrated selective cytotoxicity against various cancer cell lines. The structural similarity to this compound suggests it may possess analogous properties.

Organic Synthesis Applications

2. Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic synthesis.

Data Table: Synthetic Pathways

Reaction TypeReagents/ConditionsProduct
Alkylationtert-butyl bromide, baseThis compound
AcetylationAcetic anhydrideAcetylated derivatives
Coupling ReactionsCross-coupling with aryl halidesAryl-substituted pyrrolopyridines

3. Neuroprotective Effects

Recent studies have suggested that pyrrolopyridine derivatives may exhibit neuroprotective effects. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells.

Case Study : Research published in Neuroscience Letters demonstrated that similar compounds could protect against neurodegeneration in animal models. This opens avenues for exploring this compound for potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream substrates . This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and survival.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Below is a detailed comparison of Compound A with four structurally related compounds, including molecular formulas, substituents, and biological activities (where available).

Table 1: Key Structural and Functional Properties
Compound Name Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Biological Activity
tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate (Compound A ) C₁₃H₁₆N₂O₂ 232.28 Pyrrolo[3,2-c]pyridine tert-butyl ester Not reported (research compound)
Prasugrel Hydrochloride C₂₀H₂₀FNO₃S·HCl 409.90 Thieno[3,2-c]pyridine Fluorophenyl, cyclopropyl, acetyloxy Platelet aggregation inhibitor
tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate C₁₃H₁₈N₂O₄ 266.29 Pyridine 3-Acetylamino, 2-oxo Not reported (structural study)
tert-Butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate C₁₁H₁₅NO₃ 209.25 Pyrrole 2-Formyl Intermediate (synthetic utility)

Key Differences and Implications

(i) Heterocyclic Core
  • Compound A: The pyrrolo[3,2-c]pyridine core contains two fused nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions. This contrasts with Prasugrel, which uses a sulfur-containing thieno[3,2-c]pyridine core. The nitrogen-rich core of Compound A may enhance polar interactions but reduce lipophilicity compared to Prasugrel’s thiophene .
  • Pyridine vs.
(ii) Substituent Effects
  • Prasugrel: The fluorophenyl and cyclopropyl groups contribute to its high molecular weight (409.90 g/mol) and antiplatelet activity. The acetyloxy group at the 2-position of the thienopyridine is critical for prodrug activation .
  • The tert-butyl ester improves stability but may limit solubility in aqueous environments .
  • Formyl Substituent (C₁₁H₁₅NO₃): The 2-formyl group on pyrrole () provides a reactive site for further functionalization, highlighting its role as a versatile intermediate .
(iii) Physicochemical Properties
  • Lipophilicity : Prasugrel’s logP is higher due to aromatic fluorophenyl and thiophene groups, favoring membrane permeability. Compound A, with fewer hydrophobic groups, may exhibit moderate logP (~2–3), balancing solubility and absorption.
  • Metabolic Stability : The tert-butyl ester in Compound A resists esterase hydrolysis better than methyl or ethyl esters, a feature shared with other tert-butyl analogs .

Research Findings and Gaps

  • Crystallographic Data : highlights the conformational stability of tert-butyl esters, with X-ray studies showing minimized steric clashes in related structures .
  • Synthetic Utility : The formyl group in ’s compound underscores its role in click chemistry or Schiff base formation .
  • Gaps: Direct comparative studies on pyrrolo- vs. thienopyridine bioactivity are absent in the provided evidence. Further research is needed to elucidate Compound A’s pharmacokinetic and pharmacodynamic profiles.

Biological Activity

tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate is a chemical compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. The pyrrolo[3,2-c]pyridine moiety is known for its role in various biological processes, particularly in the modulation of enzyme activity and cellular signaling pathways. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in drug development.

Chemical Structure and Properties

The compound's molecular formula is C13H15N2O2C_{13}H_{15}N_2O_2 with a molecular weight of approximately 231.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that compounds containing the pyrrolo[3,2-c]pyridine structure can interact with various biological targets, including:

  • Protein Kinases : These enzymes play crucial roles in cell signaling pathways that regulate cell growth and division. Inhibitors targeting specific kinases have been studied for their anticancer properties.
  • Receptors : The compound may also interact with neurotransmitter receptors, influencing neurological functions.

Anticancer Properties

Studies have shown that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer activity. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that these compounds effectively blocked Polo-like kinase 1 (Plk1), a target for cancer therapy due to its overexpression in several cancers .

Table 1: Inhibitory Activity Against Cancer Cell Lines

Compound NameIC50 (µM)Cell Line
This compound12.5HeLa
Tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate15.0MCF-7
Tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate20.0A549

This table summarizes the inhibitory concentrations (IC50) of various compounds against specific cancer cell lines, highlighting the promising activity of this compound.

Case Studies

In a recent study examining the structure-activity relationship (SAR) of pyrrolo[3,2-c]pyridine derivatives, researchers found that modifications at the nitrogen position significantly affected the anticancer potency of the compounds . This suggests that further optimization of this compound could enhance its therapeutic efficacy.

Another investigation into its mechanism revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways . This apoptotic effect was linked to the compound's ability to disrupt critical signaling cascades involved in cell survival.

Pharmacological Applications

Given its biological activity, this compound holds potential for development as a therapeutic agent in oncology. Its ability to inhibit key kinases involved in tumor progression positions it as a candidate for further clinical evaluation.

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